molecular formula C13H27BN2O4 B1139155 Arginase inhibitor 1 CAS No. 1345808-25-4

Arginase inhibitor 1

Katalognummer B1139155
CAS-Nummer: 1345808-25-4
Molekulargewicht: 286.18
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

1. Colon Cancer Research

  • Application : Arginase-1 (ARG1) is being studied for its role in the progression and malignant alterations of colon cancer. The inhibition of ARG1 has been found to reduce the migration ability and metastatic colonization of colon cancer cells .
  • Methods : Researchers established a metastatic colonization mouse model and ARG1 overexpressing murine colon cancer CT26 cells to investigate whether activation of ARG1 was related to malignancy of colon cancer cells in vivo .
  • Results : Inhibition of arginase activity significantly suppressed the proliferation and migration ability of CT26 murine colon cancer cells in vitro. Overexpression of ARG1 in CT26 cells reduced intracellular L-arginine levels, enhanced cell migration, and promoted epithelial-mesenchymal transition .

2. Arginase Inhibition in Cardiovascular Diseases

  • Application : Arginase inhibitors have been found to have beneficial effects in cardiovascular diseases such as hypertension, ischemia reperfusion injury, atherosclerosis, and diabetes mellitus .
  • Methods : This application is based on the study of plant-derived substances as inhibitors of arginase .
  • Results : The specific results or outcomes of this application are not detailed in the source .

3. Diabetes-Induced Endothelial Cell Senescence

  • Application : Arginase-1 (A1) is being studied for its role in diabetes-induced senescence of retinal endothelial cells .
  • Methods : Researchers investigated the effects of A1 gene deletion or pharmacological inhibition on the induction of premature senescence .
  • Results : A1 gene deletion or pharmacological inhibition protected against the induction of premature senescence .

4. Anti-Aging and Antineoplastic Drugs

  • Application : Arginases are often overexpressed in human diseases, and they are an important target for developing anti-aging and antineoplastic drugs .
  • Methods : A dataset containing 2115-FDA-approved drug molecules is virtually screened for potential arginase binding using molecular docking against several ARG1 and ARG2 structures .
  • Results : Half of the top 30 potential drugs are used clinically to lower blood pressure and treat cancer, infection, kidney disease, and Parkinson’s disease .

5. Cancer Immunotherapy

  • Application : Pharmacologic inhibition of the controlling immunity pathway enzymes arginases 1 and 2 (ARG1 and ARG2) is a promising strategy for cancer immunotherapy . OATD-02, an orally bioavailable, potent arginases inhibitor, has been developed .
  • Methods : The unique pharmacologic properties of OATD-02 are evidenced by targeting intracellular ARG1 and ARG2, as well as long drug-target residence time, moderate to high volume of distribution, and low clearance .
  • Results : OATD-02 monotherapy had an antitumor effect in multiple tumor models and enhanced the efficacy of other immunomodulators .

6. Tumor Immunosuppression

  • Application : Systemic or myeloid-specific Arg1 deletion improves antigen-induced proliferation of adoptively transferred T-cells and leads to inhibition of tumor growth .
  • Methods : Arginase inhibitor was demonstrated to modestly inhibit tumor growth when used alone, and to potentiate antitumor effects of anti-PD-1 monoclonal antibodies and STING agonist .
  • Results : The results show that Arginase inhibitor can be used to abolish tumor immunosuppression induced by both arginases .

Eigenschaften

IUPAC Name

(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPILBYRQPOXMV-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(CCCC[C@@](CCN1CCCCC1)(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arginase inhibitor 1

Citations

For This Compound
24
Citations
R Baggio, FA Emig, DW Christianson, DE Ash… - … of Pharmacology and …, 1999 - ASPET
An increase in arginase activity has been associated with the pathophysiology of a number of conditions, including an impairment in nonadrenergic and noncholinergic (NANC) nerve-…
Number of citations: 99 jpet.aspetjournals.org
X Dai, Z Ding, Y Tan, H Bao, D Wang… - World Journal of …, 2022 - ncbi.nlm.nih.gov
… the neutrophils from septic patients with arginase inhibitor 1. The expression of ARG1 was … However, after being treated with arginase inhibitor 1, the percentage of IFN-γ and TNF-α …
Number of citations: 4 www.ncbi.nlm.nih.gov
H Meurs, J Zaagsma, H Maarsingh, M van Duin - Allergy, 2019 - ncbi.nlm.nih.gov
CONCLUSION Studies in animal models and in asthmatic patients indicate an im‐portant role for both arginase 1 and arginase 2 in the pathophysiol‐ogy of, particularly severe, asthma …
Number of citations: 27 www.ncbi.nlm.nih.gov
H Zhang - World, 2022 - scholar.archive.org
… that inhibition of ARG1 signaling could restore the effector function of CD8+ T cells of septic patients, we first processed the neutrophils from septic patients with arginase inhibitor 1. The …
Number of citations: 0 scholar.archive.org
GS Clemente, IF Antunes, S Kurhade… - Journal of Nuclear …, 2021 - Soc Nuclear Med
Arginase hydrolyzes L-arginine and influences levels of polyamines and nitric oxide. Arginase overexpression is associated with inflammation and tumorigenesis. Thus, radiolabeled …
Number of citations: 5 jnm.snmjournals.org
D Li, H Zhang, TW Lyons, M Lu, A Achab… - ACS Medicinal …, 2021 - ACS Publications
Comprehensive synthetic strategies afforded a diverse set of structurally unique bicyclic proline-containing arginase inhibitors with a high degree of three-dimensionality. The analogs …
Number of citations: 6 pubs.acs.org
F Zhu, Z Teng, X Zhou, R Xu, X Bing, L Shi… - Frontiers in …, 2022 - frontiersin.org
… Arginase inhibitor 1 is a potent inhibitor of arginase (arginases I and II). We added arginase inhibitor 1 … The results showed that arginase inhibitor 1 significantly reduced the recruitment …
Number of citations: 7 www.frontiersin.org
K Hiramoto, K Orita, Y Yamate, H Kobayashi - Food and Nutrition Sciences, 2021 - scirp.org
… observed with the administration of arginase inhibitor 1 (Figure 7(A)… upon administration of arginase inhibitor 1 (Figure 7(B)). … Effects of arginase inhibitor 1 treatment on skin symptoms in …
Number of citations: 3 www.scirp.org
R Chennupati, I Solga, P Wischmann… - Frontiers in …, 2023 - frontiersin.org
Background In acute myocardial infarction and heart failure, anemia is associated with adverse clinical outcomes. Endothelial dysfunction (ED) is characterized by attenuated nitric …
Number of citations: 1 www.frontiersin.org
D Silberman, A Bucknum, T Bartlett… - Cellular & molecular …, 2012 - nature.com
… (b) 1.5×10 5 C57BL/6J PerC cells±1-MA or IFN-γRKO PerC cells±the arginase inhibitor 1-NA were stimulated with anti-CD3±anti-CD28. CI values represent the ratio of the CD28 …
Number of citations: 13 www.nature.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.